molecular formula C2H5N5O3 B3369916 N-Methyl-N-nitro-N'-nitrosoguanidine CAS No. 26305-08-8

N-Methyl-N-nitro-N'-nitrosoguanidine

Cat. No.: B3369916
CAS No.: 26305-08-8
M. Wt: 147.09 g/mol
InChI Key: UKIDUMMXBQMTKO-UHFFFAOYSA-N
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Description

N-Methyl-N-nitro-N’-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the mechanisms of carcinogenesis. The compound is known to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between GC and AT base pairs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitro-N’-nitrosoguanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro and nitroso derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-N-nitro-N’-nitrosoguanidine is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some of its applications include:

Mechanism of Action

N-Methyl-N-nitro-N’-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA. This alkylation leads to transition mutations between GC and AT base pairs, which can result in genetic mutations and potentially carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, leading to these mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-nitro-N’-nitrosoguanidine is unique due to its specific alkylation of the O6 position of guanine and the O4 position of thymine, leading to transition mutations that are hard to detect by the DNA mismatch repair system. This makes it a valuable tool in studying genetic mutations and carcinogenesis .

Properties

IUPAC Name

1-methyl-1-nitro-2-nitrosoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O3/c1-6(7(9)10)2(3)4-5-8/h1H3,(H2,3,4,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDUMMXBQMTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NN=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C(=N/N=O)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180917
Record name Guanidine, N-methyl-N-nitro-N'-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-08-8
Record name N-Methyl-N-nitro-N′-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26305-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-methyl-N-nitro-N'-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-methyl-N-nitro-N'-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-nitro-N'-nitrosoguanidine
Reactant of Route 2
N-Methyl-N-nitro-N'-nitrosoguanidine
Reactant of Route 3
N-Methyl-N-nitro-N'-nitrosoguanidine
Reactant of Route 4
N-Methyl-N-nitro-N'-nitrosoguanidine
Reactant of Route 5
N-Methyl-N-nitro-N'-nitrosoguanidine
Reactant of Route 6
N-Methyl-N-nitro-N'-nitrosoguanidine

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